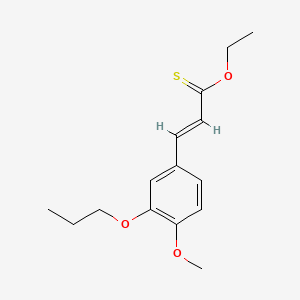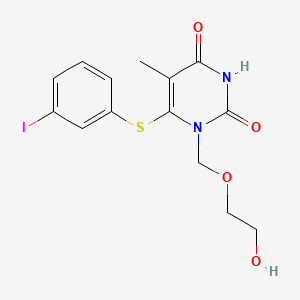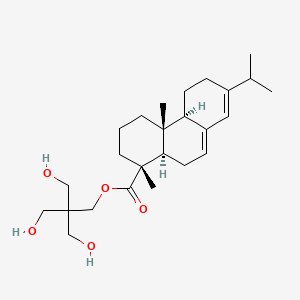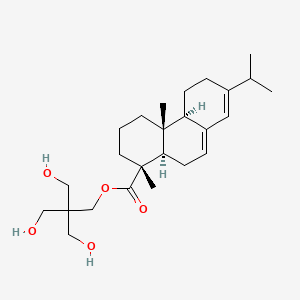
Piperidinium, 4-carboxy-1,1-dimethyl-, chloride, 2-(diethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sch 2161 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and the ability to undergo various chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sch 2161 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of Sch 2161 is scaled up using large reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product. The industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Sch 2161 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving Sch 2161 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products: The major products formed from the reactions of Sch 2161 depend on the specific reagents and conditions used. These products often exhibit enhanced chemical and biological properties, making them valuable for further research and development.
Aplicaciones Científicas De Investigación
Sch 2161 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, Sch 2161 is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of Sch 2161 involves its interaction with specific molecular targets and pathways within the cell. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed understanding of its mechanism of action is crucial for developing new therapeutic strategies and improving the efficacy of existing treatments.
Comparación Con Compuestos Similares
Sch 2161 is compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include those with analogous structures or similar biological activities. The comparison focuses on aspects such as potency, selectivity, and safety profile, providing insights into the potential benefits of Sch 2161 over other compounds.
Conclusion
Sch 2161 is a compound of great interest due to its versatile chemical properties and wide range of applications in scientific research. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for advancing knowledge in various fields. The comparison with similar compounds further underscores its uniqueness and potential for future developments.
Propiedades
Número CAS |
97238-28-3 |
|---|---|
Fórmula molecular |
C14H30Cl2N2O2 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 1,1-dimethylpiperidin-1-ium-4-carboxylate;chloride;hydrochloride |
InChI |
InChI=1S/C14H29N2O2.2ClH/c1-5-15(6-2)9-12-18-14(17)13-7-10-16(3,4)11-8-13;;/h13H,5-12H2,1-4H3;2*1H/q+1;;/p-1 |
Clave InChI |
SONZNDHFRCHDAL-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)CCOC(=O)C1CC[N+](CC1)(C)C.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)

